

Salicylaldoxime Derivatives: A Technical Guide to Functional Groups, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: **Salicylaldoxime**

Cat. No.: **B6261931**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **salicylaldoxime** and its derivatives, focusing on their core chemical structures, functional groups, and diverse applications. This document details their roles as enzyme inhibitors and metal chelating agents, offering insights into their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.

Core Structure and Functional Groups

Salicylaldoxime is an organic compound with the formula $C_6H_4(OH)CH=NOH$. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group and an oxime (-CH=NOH) group in the ortho position. This arrangement of functional groups is critical to its chemical properties, particularly its ability to act as a chelating agent.

The versatility of the **salicylaldoxime** scaffold allows for the synthesis of a wide array of derivatives through modification of the aromatic ring or the oxime group. Common modifications include the introduction of:

- Alkyl Groups: Long-chain alkyl substituents on the aromatic ring enhance the lipophilicity of the molecule, which is particularly useful in solvent extraction applications.

- Electron-Withdrawing/Donating Groups: The addition of groups like nitro ($-\text{NO}_2$) or methoxy ($-\text{OCH}_3$) to the ring can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.
- Heterocyclic Moieties: Incorporation of groups such as triazoles can enhance biological activity and provide additional binding sites for interaction with target enzymes.

These modifications allow for the fine-tuning of the physicochemical properties and biological activity of **salicylaldoxime** derivatives for specific applications.

Applications in Drug Development and Analytical Chemistry

Salicylaldoxime derivatives have garnered significant interest in two primary fields: as potential therapeutic agents and as highly effective metal extractants.

Enzyme Inhibition

Acetylcholinesterase (AChE) Reactivators: Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic crisis. **Salicylaldoxime** derivatives, particularly those with a nucleophilic oxime group, have been investigated as reactivators of inhibited AChE. The oxime can displace the organophosphate from the serine residue in the active site of the enzyme, thereby restoring its function.^{[1][2]} The design of novel, uncharged **salicylaldoxime** derivatives is a promising strategy to improve blood-brain barrier penetration and enhance reactivation efficacy.^[1]

Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. **Salicylaldoxime** derivatives have been identified as a novel class of CA inhibitors.^[3] The **salicylaldoxime** moiety can bind to the catalytic zinc ion in the active site of the enzyme, disrupting its function.^[3] This makes them potential therapeutic agents for conditions such as glaucoma and certain types of cancer.

Metal Extraction

The ability of **salicylaldoxime** and its derivatives to form stable complexes with metal ions makes them valuable reagents in analytical and industrial chemistry. They are particularly effective in the solvent extraction of transition metals like copper, nickel, and cobalt from

aqueous solutions. Alkylated **salicylaldoximes**, with their increased solubility in organic solvents, are widely used in hydrometallurgy for the recovery and purification of metals. The selectivity for different metal ions can be controlled by adjusting the pH of the aqueous phase.

Quantitative Data

The following tables summarize key quantitative data for **salicylaldoxime** and its derivatives, providing a basis for comparison and further investigation.

Spectroscopic Data of Representative Salicylaldoxime Derivatives

Derivative	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (cm^{-1})
O-Propargylated Salicylaldoxime	9.41 (s, 1H), 8.54 (s, 1H), 7.73 (dd, 1H), 7.47–7.29 (m, 1H), 7.16–6.94 (m, 2H), 4.77 (d, 2H), 2.56 (t, 1H)	155.50, 146.38, 131.02, 127.08, 121.64, 121.17, 112.72, 78.10, 75.99, 56.19	3259, 3147, 3017, 2935, 2113, 1600, 1493, 1460, 1450, 1225, 1027, 751
tert-Octylsalicylaldoxime	-	-	-
Pd(II)-Salicylaldoxime Complex	8.49 (s, CH=N), 10.56 (s, N-OH), 6.74–7.46 (m, Ar-H)	-	-

Note: Detailed spectral data for a wider range of derivatives can be found in the cited literature.

Acetylcholinesterase Reactivation Data

Compound	Reactivation Efficacy	Comments	Reference
Novel Triazole Salicylaldoxime Derivatives	Showed potential for reactivation of paraoxon-inhibited AChE in computational studies.	In vitro kinetic parameters were determined but not presented in a comparative table in the source.	
L73R3 (Salicylaldoxime Conjugate)	Higher reactivation efficacy against paraoxon-inhibited AChE compared to obidoxime and HI-6.	Combination of a 4-nitrophenyl peripheral site ligand, a piperazine linker, and a substituted salicylaldoxime.	

Carbonic Anhydrase Inhibition Data

Compound Class	Target Isoforms	Inhibition Constants (Ki)	Comments	Reference
Salicylaldoxime Derivatives	hCA I, II, IX, XII	Not explicitly tabulated for a series, but identified as effective inhibitors.	The salicylaldoxime moiety acts as a zinc-binding group.	
7-amino-3,4-dihydroquinolin-2(1H)-one derivatives	hCA IX	KIs ranging from 243.6 to 2785.6 nM	Weak inhibitors of hCA I and II.	

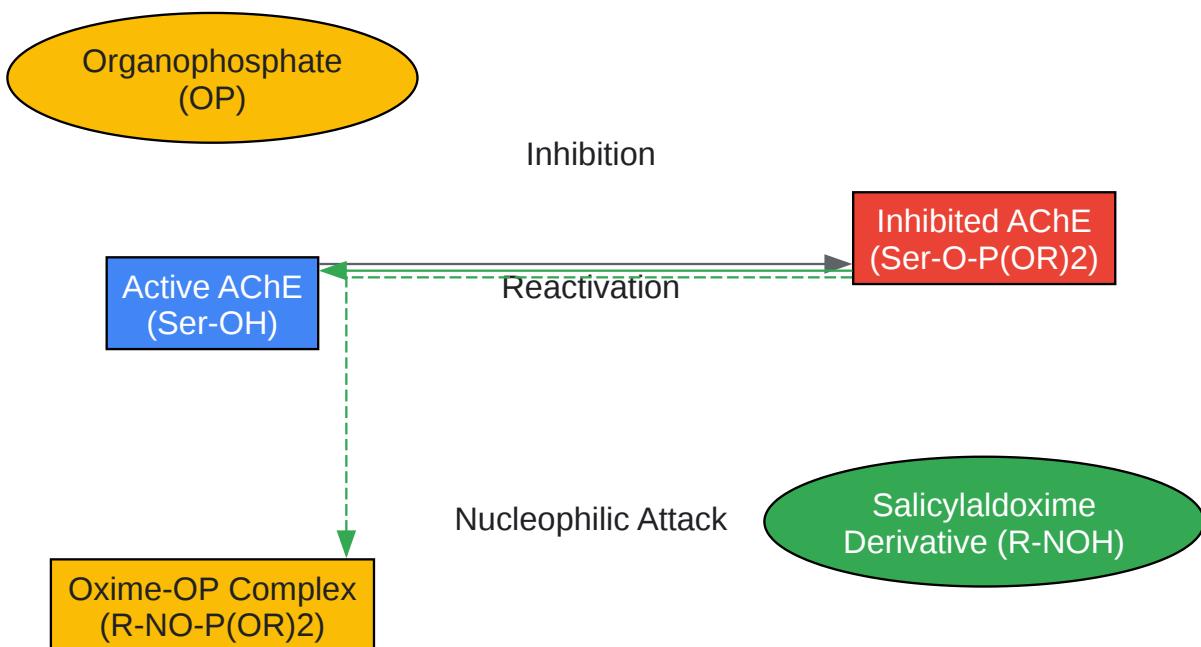
Metal Extraction Efficiency

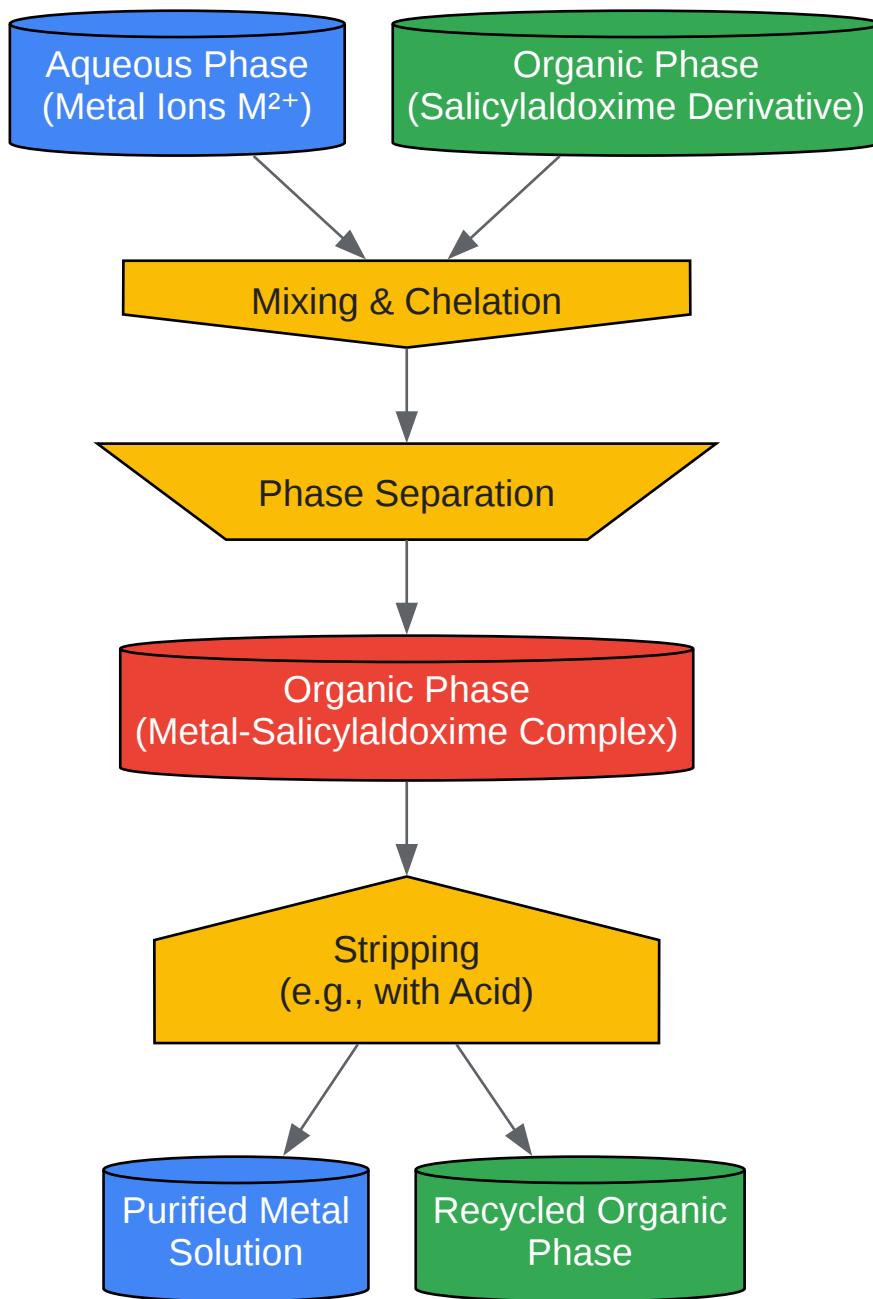
Derivative	Metal Ion	pH	Extraction Efficiency (%)	Comments	Reference
tert- Octylsalicylal doxime (TOSO)	Cu(II)	3.0	90.3	Single-stage extraction.	
Nonylsalicylal doxime (NSO)	Cu(II)	3.0	91.3	Single-stage extraction.	
tert- Octylsalicylal doxime (TOSO)	Cu(II)	-	88.42 (max)	From copper- nickel alloy electroplating wastewater.	
Nonylsalicylal doxime (NSO)	Cu(II)	-	89.21 (max)	From copper- nickel alloy electroplating wastewater.	

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms and workflows associated with **salicylaldoxime** derivatives.

Acetylcholinesterase Reactivation Pathway





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